

Application Note: Performing a Time-Kill Assay with DA-7867

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DA-7867

Cat. No.: B1669732

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

DA-7867 is a novel oxazolidinone antibiotic with potent activity against a range of aerobic and anaerobic bacteria, particularly gram-positive organisms.[1][2] As a member of the oxazolidinone class, **DA-7867** exerts its antibacterial effect by inhibiting protein synthesis.[3] Time-kill assays are a crucial in vitro method to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for performing a time-kill assay with **DA-7867**.

Core Principles

The time-kill assay involves exposing a standardized bacterial inoculum to a range of antibiotic concentrations and quantifying the viable bacterial count at specified time intervals. The change in bacterial viability over time provides a dynamic picture of the antibiotic's effect. A bactericidal effect is generally defined as a ≥ 3 -log₁₀ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[3]

Experimental Protocols

Materials

- **DA-7867** (analytical grade)

- Target bacterial strains (e.g., Methicillin-resistant *Staphylococcus aureus* (MRSA), Vancomycin-resistant *Enterococci* (VRE), Penicillin-resistant *Streptococcus pneumoniae* (PRSP))[3]
- Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB))
- Appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood)
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator (37°C)
- Shaking incubator (optional)
- Sterile culture tubes or flasks
- Micropipettes and sterile tips
- Spiral plater or manual plating supplies
- Colony counter

Methodology

1. Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of **DA-7867** against the test organism(s) must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This value is essential for selecting the appropriate concentrations for the time-kill assay. Published studies indicate that **DA-7867** inhibits most staphylococci at ≤ 0.25 $\mu\text{g/ml}$.[\[1\]](#)

2. Inoculum Preparation:

- From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test organism.

- Inoculate the colonies into a tube containing 5 mL of broth medium.
- Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an optical density of approximately 0.1 at 600 nm).
- Dilute the logarithmic-phase culture in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 10^6 to 10^7 CFU/mL.[3]
- Perform a viable count of the initial inoculum (T=0) by serial dilution and plating to confirm the starting concentration.

3. Time-Kill Assay Procedure:

- Prepare stock solutions of **DA-7867** in a suitable solvent (e.g., dimethyl sulfoxide (DMSO)) and then dilute further in the broth medium to achieve the desired final concentrations.
- In sterile tubes or flasks, add the standardized bacterial inoculum to the broth containing **DA-7867** at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.[3]
- Include a growth control tube containing the bacterial inoculum without any antibiotic.
- Incubate all tubes at 37°C, with shaking if appropriate for the organism.
- At specified time points (e.g., 0, 1, 3, 5, 7, and 24 hours), withdraw an aliquot from each tube.[3]
- Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
- Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
- Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
- Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

4. Data Analysis:

- Calculate the CFU/mL for each time point and concentration.
- Convert the CFU/mL values to log₁₀ CFU/mL.
- Plot the mean log₁₀ CFU/mL against time for each **DA-7867** concentration and the growth control.
- Determine the change in log₁₀ CFU/mL from the initial inoculum (T=0) for each concentration at each time point.

Data Presentation

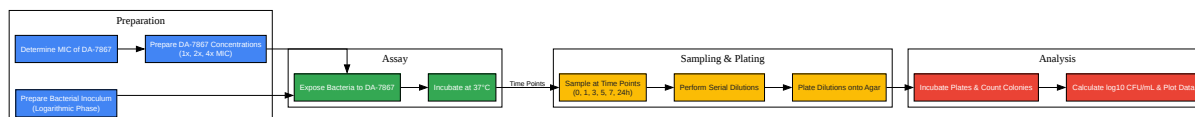
The results of the time-kill assay should be summarized in a clear and organized table.

Time (hours)	Growth Control (log ₁₀ CFU/mL)	1x MIC DA-7867 (log ₁₀ CFU/mL)	2x MIC DA-7867 (log ₁₀ CFU/mL)	4x MIC DA-7867 (log ₁₀ CFU/mL)
0	6.5	6.5	6.5	6.5
1	7.0	6.2	5.8	5.2
3	7.8	5.5	4.9	4.1
5	8.5	5.0	4.2	3.5
7	9.0	4.8	3.8	<3.0
24	9.5	4.5	3.5	<3.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

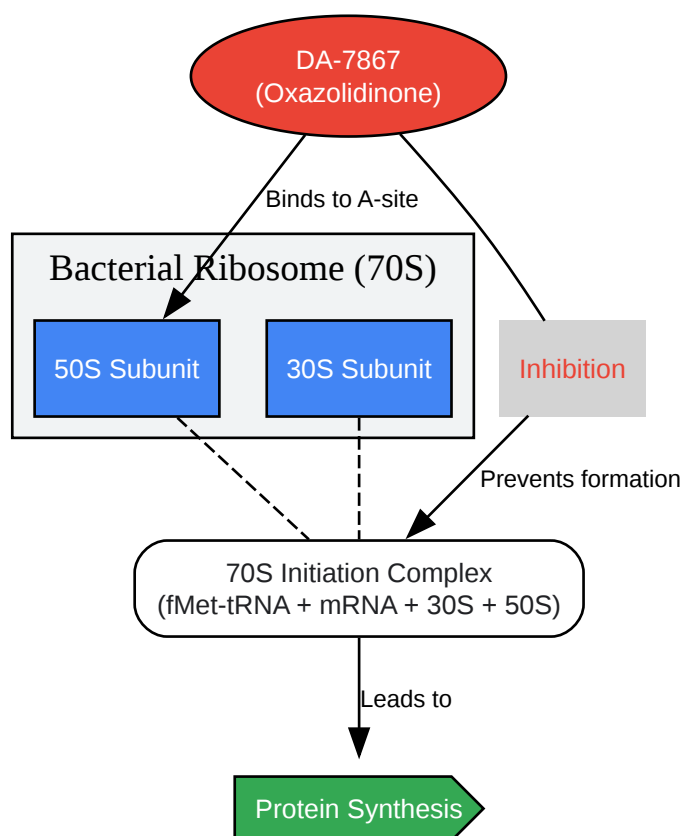
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the **DA-7867** time-kill assay.

Mechanism of Action of Oxazolidinones



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **DA-7867**.

Interpretation of Results

- **Bacteriostatic Activity:** A reduction in bacterial count of $<3\text{-log}_{10}$ CFU/mL compared to the initial inoculum. Studies have shown that **DA-7867** exhibits bacteriostatic activity against MRSA and VRE.[3]
- **Bactericidal Activity:** A reduction in bacterial count of $\geq 3\text{-log}_{10}$ CFU/mL compared to the initial inoculum. **DA-7867** has demonstrated bactericidal activity against certain strains of PRSP, particularly at concentrations of 4x the MIC.[3]

Conclusion

The time-kill assay is an essential tool for characterizing the antimicrobial activity of **DA-7867**. This detailed protocol provides a framework for researchers to reliably assess its bactericidal or bacteriostatic effects against clinically relevant pathogens. The data generated from these assays are critical for understanding the pharmacodynamics of **DA-7867** and informing its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Activities of DA-7867, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activities of DA-7867, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Performing a Time-Kill Assay with DA-7867]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669732#how-to-perform-a-time-kill-assay-with-da-7867]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com